
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is a complex organic compound characterized by its unique structure, which includes a dimethylpropoxy group, a methylsulfanyl group, and an isoindol-1-imine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Dimethylpropoxy Group: This step involves the alkylation of the isoindole core using 2,2-dimethylpropyl bromide in the presence of a strong base like sodium hydride.
Addition of the Methylsulfanyl Group: The final step involves the thiolation of the intermediate product using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylpropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylpropoxy and methylsulfanyl groups play crucial roles in binding to these targets, while the isoindol-1-imine core facilitates the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,2-Dimethylpropoxy)-2-methylphenol
- Benzoic acid, 2-(2,2-dimethylpropoxy)-5-(methylsulfonyl)
Uniqueness
5-(2,2-Dimethylpropoxy)-3-(methylsulfanyl)-1H-isoindol-1-imine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
117052-57-0 |
|---|---|
Molekularformel |
C14H18N2OS |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropoxy)-3-methylsulfanylisoindol-1-imine |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-17-9-5-6-10-11(7-9)13(18-4)16-12(10)15/h5-7,15H,8H2,1-4H3 |
InChI-Schlüssel |
MTQIZMNRDBUECY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=CC2=C(C=C1)C(=N)N=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


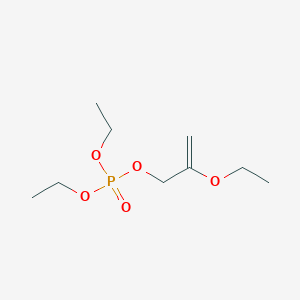
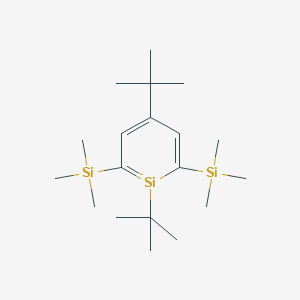
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
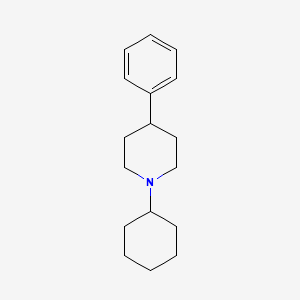
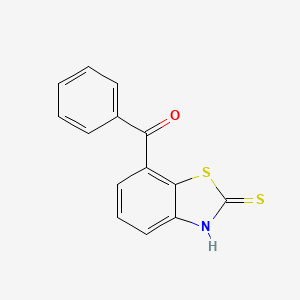
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
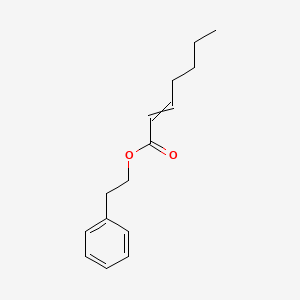
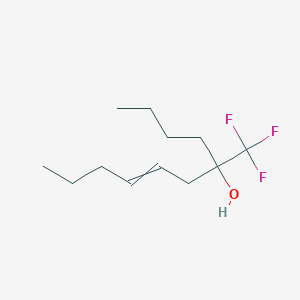
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

